molecular formula C6H6N2O4 B167427 (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid CAS No. 10158-72-2

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Cat. No.: B167427
CAS No.: 10158-72-2
M. Wt: 170.12 g/mol
InChI Key: XVSCOGMAPCVMSV-UHFFFAOYSA-N
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Description

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by a pyridazinone ring structure with two keto groups at positions 3 and 6, and an acetic acid moiety attached to the nitrogen at position 1. Pyridazinone derivatives are known for their diverse biological activities and have been studied for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors to form the pyridazinone ring, followed by the introduction of the acetic acid moiety. One common synthetic route involves the reaction of hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions to form the pyridazinone ring. The acetic acid group can then be introduced through various methods, such as esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-(3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl)butanoic acid: Contains a butanoic acid group.

    3,6-dioxo-2,3-dihydropyridazine-1-carboxylic acid: Lacks the acetic acid moiety but has a carboxylic acid group.

Uniqueness

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is unique due to its specific acetic acid moiety, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,6-dioxo-1H-pyridazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-2H,3H2,(H,7,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSCOGMAPCVMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906375
Record name (3-Hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10158-72-2
Record name 10158-72-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid
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